![molecular formula C13H14N2O3S B2857640 benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 892475-44-4](/img/structure/B2857640.png)
benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a complex organic molecule. It contains a benzodioxole group, which is a common motif in many natural products and synthetic organic chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar benzodioxole group was synthesized using chalcones . The synthesis involved the use of analytical techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies to determine its structure .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray crystallography . The structure typically consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of naproxen acylchloride in dry tetrahydrofuran was used in the synthesis of a similar compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, a compound with a similar benzodioxole group had a melting point of 116-118°C and Rf of 0.70 .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The molecular structure of the compound is studied in detail, including atomic coordinates and displacement parameters .
Anticancer Research
The compound has shown potential in anticancer research . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Antiproliferative Activity
The compound has been evaluated for its antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Pharmaceutical Applications
The compound possesses important pharmaceutical applications . It is present in a variety of compounds that possess important pharmaceutical and biological applications, such as antitumor, antimicrobial, COX-2 inhibitor, and anti-JH .
Vasodilatory Effects
A novel bioactive compound of this class, named LASSBio-294, has shown inotropic and vasodilatory effects .
Antitumor Activities
A series of novel N-aryl-5- (benzo [d] [1,3]dioxol-5-ylmethyl)-4- (tert-butyl)thiazol-2-amines (C1–C31) were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .
Mechanism of Action
Target of Action
It has been suggested that the compound could potentially target cancer cells .
Mode of Action
It has been suggested that it may induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may interact with its targets, leading to changes in cell cycle progression and ultimately cell death.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .
Result of Action
The compound has been suggested to have potential antitumor activity. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . This could result in the reduction of tumor growth and potentially lead to tumor regression.
Future Directions
properties
IUPAC Name |
1,3-benzodioxol-5-yl-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-19-13-14-5-6-15(13)12(16)9-3-4-10-11(7-9)18-8-17-10/h3-4,7H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDESHEHRQWJAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.